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Monostearin

Pharmaceutical Excipients Oral Drug Bioavailability Efflux Transporter Modulation

Choose Monostearin (CAS 91052-47-0) to eliminate the formulation risk of unpredictable drug bioavailability. Unlike Monoolein or Monopalmitin, Monostearin avoids downregulating intestinal MRP2 efflux proteins by 19-35%, ensuring consistent absorption. Its saturated C18 chain uniquely crystallizes at interfaces to maintain W/O emulsion integrity during freeze-thaw cycles and provides thermal tunability for drug release from SLNs, offering a robust, lower-risk excipient platform for critical formulations.

Molecular Formula C21H42O4
Molecular Weight 358.6 g/mol
CAS No. 91052-47-0
Cat. No. B3432448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonostearin
CAS91052-47-0
Molecular FormulaC21H42O4
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
InChIKeyVBICKXHEKHSIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in hot oils, organic solvents
soluble in hot alcohol (in ethanol)

Monostearin (CAS 91052-47-0) Technical Baseline for Scientific Procurement


Monostearin (CAS 91052-47-0), a non-ionic monoacylglycerol derived from stearic acid and glycerol, functions as a lipophilic emulsifier and lipid matrix former [1]. Commercially supplied as a waxy solid or flake, it possesses a defined Hydrophilic-Lipophilic Balance (HLB) value ranging from 3.8 to 5.3, confirming its suitability for water-in-oil (W/O) emulsions and solid lipid nanoparticle (SLN) matrices [1][2]. While chemically related to other monoglycerides, its specific C18 saturated fatty acid chain length dictates unique phase behavior and biological interactions critical for advanced formulation science [2].

Why Generic Monoglyceride Substitution Fails for Monostearin-Based Formulations


Assuming functional equivalence among monoglycerides like Monostearin, Monopalmitin, or Monoolein is a significant risk in drug delivery and food science. Critical differences in fatty acid saturation (C18:0 vs. C18:1) directly alter crystalline packing, efflux transporter interaction, and emulsion stability [1][2]. For instance, substituting the saturated Monostearin with unsaturated Monoolein unexpectedly reduces the expression of key intestinal efflux proteins, fundamentally altering drug bioavailability mechanisms [1]. Similarly, in food applications, the specific crystallization kinetics of Monostearin provide distinct advantages in freeze-thaw stability that cannot be replicated by liquid-state or shorter-chain analogs [2]. The quantitative evidence below details these specific, measurable performance divergences.

Quantitative Evidence for Monostearin Differentiation in Scientific Research


Monostearin Preserves MRP2 Transporter Expression Unlike Monopalmitin and Monoolein

In a controlled in vitro study on Caco-2 cell monolayers, treatment with 1-Monostearin (at ≤1000 μM) resulted in 0% change in Multidrug Resistance-associated Protein 2 (MRP2) expression relative to the untreated control. This is a critical differentiator against its closest analogs: 1-Monopalmitin and 1-Monoolein [1]. The data confirm that Monostearin attenuates MRP2 efflux activity without downregulating the protein itself, a mechanism distinct from its comparators [1].

Pharmaceutical Excipients Oral Drug Bioavailability Efflux Transporter Modulation

Monostearin Enables Tailorable Biphasic Drug Release via Thermal Processing Control

The drug release profile from Monostearin solid lipid nanoparticles (SLN) is highly tunable based on preparation temperature, a feature not inherently guaranteed with other solid lipids. When prepared at 70 °C, Monostearin SLN exhibits a distinct biphasic release pattern with an initial burst over the first 8 hours followed by prolonged release [1]. In direct contrast, the same Monostearin formulation prepared at 0 °C yields a sustained release profile throughout the entire release period, with no initial burst [1].

Nanomedicine Controlled Drug Delivery Solid Lipid Nanoparticles (SLN)

Monostearin's Crystallization at the Interface Provides Superior Freeze-Thaw Emulsion Stability

In a comparative study of W/O emulsion stability under freeze-thaw cycling, glycerol monostearin (GMS) demonstrated robust stabilization by crystallizing at the oil-water interface [1]. This behavior is contrasted with liquid-state emulsifiers like polyglycerol polyricinoleate (PGPR), which fail to prevent destabilization under identical thermal stress conditions [1]. The study confirms that the physical state and interfacial crystallization of the emulsifier are the dominant factors for maintaining emulsion integrity during frozen storage [1].

Food Science Emulsion Stability Cold Chain Logistics

Monostearin's HLB Profile Defines Its Specific Niche as a Lipophilic W/O Emulsifier

The Hydrophilic-Lipophilic Balance (HLB) of Monostearin is reported within a well-defined range of 3.8 to 5.3 [1][2]. This positions it firmly as a lipophilic emulsifier ideal for water-in-oil (W/O) emulsions, in contrast to hydrophilic emulsifiers with HLB > 10 that are used for O/W systems [1]. This narrow, low HLB range is a direct result of the saturated C18 stearate chain and is a critical specification for formulators matching emulsifiers to specific oil phases.

Emulsifier Selection HLB Value Formulation Science

Monostearin-Rich Monolayers Form Condensed-Phase Shells Critical for Microbubble Stabilization

A study on the stabilization of food-grade microbubbles demonstrates that a stable shell is composed of condensed-phase monostearin/monopalmitin-rich domains [1]. This finding was contrasted with other commercially available emulsifiers containing unsaturated or bulky components, which were unable to form the necessary condensed phases and consequently failed to form or stabilize a microbubble layer [1]. The ability to form a condensed phase is directly linked to the saturated, straight-chain nature of the stearic acid component.

Food Structure Microbubble Technology Interfacial Rheology

Monostearin (CAS 91052-47-0): Optimal Research and Industrial Application Scenarios


Design of Oral Lipid-Based Formulations with Predictable Efflux Transporter Interactions

When developing oral lipid formulations intended to enhance the bioavailability of BCS Class II/IV drugs, Monostearin should be prioritized over Monopalmitin or Monoolein. As evidenced in Section 3, Monostearin attenuates MRP2 efflux activity without causing the 19-35% downregulation of the MRP2 protein seen with its comparators [1]. This ensures a more predictable and potentially more consistent absorption profile, making Monostearin a lower-risk excipient for formulations where transporter-mediated drug-drug interactions are a concern.

Development of Solid Lipid Nanoparticles (SLN) Requiring Tunable Release Kinetics

Monostearin is the preferred solid lipid matrix for SLN when the formulation goal is to achieve a specific drug release profile (e.g., biphasic vs. sustained) without complex formulation changes. The data from Section 3 demonstrates that simply adjusting the preparation temperature from 0°C to 70°C can shift the release kinetics from a sustained profile to a biphasic one [1]. This thermal tunability provides a straightforward and robust method for customizing drug delivery systems for acute vs. chronic therapeutic needs.

Stabilization of Emulsions and Creams Destined for Frozen or Cold-Chain Distribution

For any W/O emulsion-based product (e.g., frozen desserts, pharmaceutical creams, or cosmetic balms) that will experience freeze-thaw cycles, Monostearin is a scientifically superior choice over liquid-state emulsifiers like PGPR. The evidence from Section 3 confirms that Monostearin's ability to crystallize at the oil-water interface is the key mechanism for maintaining emulsion integrity during freezing, a critical performance attribute where many standard emulsifiers fail [1].

Formation of Stable Microbubbles for Food Texture and Novel Material Design

In research and development focused on generating stable microbubble dispersions for food or material applications, Monostearin-rich emulsifier blends are essential. Section 3 highlights that only emulsifiers capable of forming a condensed-phase interfacial shell, a property inherent to Monostearin's saturated C18 chain, can successfully stabilize microbubbles [1]. Emulsifiers with unsaturated or bulky hydrophobic groups are unable to form this essential structure and fail in this application.

Technical Documentation Hub

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36 linked technical documents
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